An In-depth Technical Guide to the Synthesis and Characterization of Diglycidyl 1,2-cyclohexanedicarboxylate
An In-depth Technical Guide to the Synthesis and Characterization of Diglycidyl 1,2-cyclohexanedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Diglycidyl 1,2-cyclohexanedicarboxylate (DGCHD), a versatile diepoxide compound. This document details a robust synthesis protocol, including purification methods, and offers a thorough analysis of its structural and physicochemical properties through various spectroscopic and analytical techniques. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in polymer chemistry, materials science, and drug delivery systems where DGCHD is a promising building block.
Introduction
Diglycidyl 1,2-cyclohexanedicarboxylate is an aliphatic epoxy resin that has garnered significant interest due to its unique molecular architecture.[1] The presence of a saturated cyclohexane ring confers excellent weather resistance and stability, while the two reactive glycidyl ester groups provide sites for cross-linking and polymerization.[1] These characteristics make it a valuable component in the formulation of advanced materials, including coatings, adhesives, and composites. In the realm of drug development, its biocompatibility and ability to form nanoparticles with polymers like polyethylenimine (PEI) are being explored for gene delivery applications. This guide presents a detailed methodology for its synthesis and a comprehensive characterization profile.
Synthesis of Diglycidyl 1,2-cyclohexanedicarboxylate
The synthesis of Diglycidyl 1,2-cyclohexanedicarboxylate is typically achieved through the esterification of 1,2-cyclohexanedicarboxylic acid (or its anhydride) with an excess of epichlorohydrin, followed by dehydrochlorination with a base to form the epoxide rings.
Synthesis Pathway
Caption: Synthesis of Diglycidyl 1,2-cyclohexanedicarboxylate.
Experimental Protocol
This protocol is adapted from a known synthetic procedure.
Materials:
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1,2-Cyclohexanedicarboxylic anhydride (693 g)
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Epichlorohydrin (4163 g)
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Distilled water (105 g)
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Dipotassium hydrogen phosphate (K₂HPO₄) (15 g)
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Sodium hydroxide (NaOH), 45% aqueous solution (882 g)
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Toluene
Procedure:
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Esterification: A 6-liter, four-necked flask equipped with a reflux condenser, gas inlet, and dropping funnel is charged with 1,2-cyclohexanedicarboxylic anhydride (693 g), epichlorohydrin (4163 g), and distilled water (105 g).
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The mixture is heated to 90°C with stirring under a gentle stream of nitrogen.
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After 2.5 hours, dipotassium hydrogen phosphate (15 g) is added, and the reaction is maintained at 90°C for an additional 4 hours until the acid number is zero.
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Dehydrochlorination (Ring Closure): The reaction mixture is cooled to approximately 20°C.
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A 45% aqueous solution of sodium hydroxide (882 g) is added dropwise over 1 to 2 hours, ensuring the temperature does not exceed 30°C.
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Purification:
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A water jet vacuum is applied to distill off the excess epichlorohydrin and water.
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Once the sump temperature reaches 90°C and the vacuum stabilizes at approximately 20 mmHg, the crude product is dissolved in toluene (1000 g).
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The toluene solution is washed with water until it is salt-free.
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The toluene is then removed by vacuum distillation to yield the final product.
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Physicochemical Properties
Diglycidyl 1,2-cyclohexanedicarboxylate is a clear, colorless to light yellow viscous liquid at room temperature.[1] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₂₀O₆ |
| Molecular Weight | 284.31 g/mol |
| Appearance | Colorless to light yellow viscous liquid |
| Boiling Point | 200-205 °C at 2 mmHg |
| Density | 1.22 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.487 |
| Solubility | Insoluble in water |
| CAS Number | 5493-45-8 |
Spectroscopic Characterization
The structure of the synthesized Diglycidyl 1,2-cyclohexanedicarboxylate can be confirmed through various spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 4.47 - 4.42 | m | 2H | -O-CH ₂ (ester, diastereotopic protons) |
| 3.95 - 3.89 | m | 2H | -O-CH ₂ (ester, diastereotopic protons) |
| 3.22 - 3.18 | m | 2H | -CH -O (epoxide) |
| 2.94 - 2.81 | m | 2H | CH ₂ (epoxide, diastereotopic protons) |
| 2.66 - 2.63 | m | 2H | CH ₂ (epoxide, diastereotopic protons) |
| 2.05 - 1.98 | m | 2H | CH (cyclohexane, adjacent to C=O) |
| 1.84 - 1.77 | m | 4H | CH ₂ (cyclohexane) |
| 1.57 - 1.42 | m | 4H | CH ₂ (cyclohexane) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~174 | C =O (ester carbonyl) |
| ~66 | -O-C H₂ (ester) |
| ~50 | -C H-O (epoxide) |
| ~44 | C H₂ (epoxide) |
| ~42 | C H (cyclohexane, adjacent to C=O) |
| ~27 | C H₂ (cyclohexane) |
| ~24 | C H₂ (cyclohexane) |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum reveals the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~2940 | C-H stretching (aliphatic) |
| ~1730 | C=O stretching (ester) |
| ~1170 | C-O stretching (ester) |
| ~910, ~840 | C-O-C stretching (epoxide ring) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 284. The fragmentation pattern of diglycidyl esters typically involves the loss of glycidyl groups and fragments from the cyclohexane ring.
Applications in Drug Development
The unique properties of Diglycidyl 1,2-cyclohexanedicarboxylate make it a candidate for various applications in the pharmaceutical and biomedical fields. Its ability to act as a cross-linking agent allows for the formation of hydrogels and nanoparticles. Notably, it has been used to crosslink polyethylenimine (PEI) to create efficient and less toxic DNA carriers for gene therapy applications. The aliphatic nature of the molecule may contribute to better biocompatibility compared to aromatic epoxy compounds.
Safety and Handling
Diglycidyl 1,2-cyclohexanedicarboxylate is an irritant to the skin, eyes, and respiratory system. It may also cause skin sensitization. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of Diglycidyl 1,2-cyclohexanedicarboxylate. The experimental protocol for its synthesis is well-defined, and its chemical structure is thoroughly confirmed by a suite of spectroscopic techniques. The data presented herein will be a valuable asset for scientists and researchers looking to utilize this versatile diepoxide in their work, particularly in the development of novel materials and drug delivery systems.
Experimental Workflow Diagram
Caption: Overall experimental workflow for synthesis and characterization.
